

In-Depth Technical Guide to the Spectral Data of 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethylbenzylamine**

Cat. No.: **B1348386**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2,4,6-trimethylbenzylamine** (CAS No. 40393-99-5), a key chemical intermediate. While comprehensive experimental spectral data is not readily available in public databases, this document compiles available information and provides well-established predictions for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's structure. Detailed experimental protocols for acquiring such data are also provided.

Compound Information

- Chemical Name: (2,4,6-trimethylphenyl)methanamine
- Synonyms: Mesylmethanamine
- Molecular Formula: $C_{10}H_{15}N$
- Molecular Weight: 149.23 g/mol
- Structure:

Spectral Data Summary

The following sections present the available and predicted spectral data for **2,4,6-trimethylbenzylamine**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2,4,6-trimethylbenzylamine** is not widely published. The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments based on the molecular structure. Predictions are based on standard chemical shift correlation tables and analysis of similar structures.

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.85	s	2H	Aromatic H (meta-protons)
~3.75	s	2H	Methylene H (-CH ₂ -NH ₂)
~2.30	s	6H	ortho-Methyl H (-CH ₃)
~2.25	s	3H	para-Methyl H (-CH ₃)
~1.40 (variable)	br s	2H	Amine H (-NH ₂)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~137.5	Aromatic C (para, C-CH ₃)
~136.8	Aromatic C (ortho, C-CH ₃)
~134.0	Aromatic C (ipso, C-CH ₂)
~129.0	Aromatic C (meta, C-H)
~43.0	Methylene C (-CH ₂)
~21.0	para-Methyl C (-CH ₃)
~19.5	ortho-Methyl C (-CH ₃)

Infrared (IR) Spectroscopy

An experimental Fourier-Transform Infrared (FTIR) spectrum is available and was recorded from a neat (liquid) sample.[\[1\]](#) The characteristic absorption bands are interpreted below.

Table 3: IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (primary amine, two bands expected)
3010 - 3050	Medium	Aromatic C-H Stretch
2850 - 2960	Strong	Aliphatic C-H Stretch (methyl & methylene)
~1610, ~1470	Medium	Aromatic C=C Stretch
1550 - 1650	Medium	N-H Bend (scissoring)
~850	Strong	C-H Bend (out-of-plane, isolated H's)
690 - 900	Medium	N-H Wag

Mass Spectrometry (MS)

Experimental mass spectrometry data is not readily available. The following table is based on the compound's molecular weight and predictable fragmentation patterns under Electron Ionization (EI). The molecular ion (M⁺) is expected at an m/z corresponding to the molecular weight.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z (Mass/Charge Ratio)	Predicted Relative Intensity	Assignment of Fragment Ion
149	Medium	$[M]^+$ (Molecular Ion)
134	High	$[M - NH]^+$ or $[M - CH_3]^+$ (Loss of amino radical or methyl radical)
133	High	$[M - NH_2]^+$ (Loss of amino group, formation of benzyl cation)
119	Medium	$[C_9H_{11}]^+$ (Tropylium ion rearrangement after benzylic cleavage)
91	Medium	$[C_7H_7]^+$ (Tropylium ion from further fragmentation)

Experimental Protocols

The following sections describe standard methodologies for obtaining the spectral data detailed above.

NMR Spectroscopy (1H and ^{13}C)

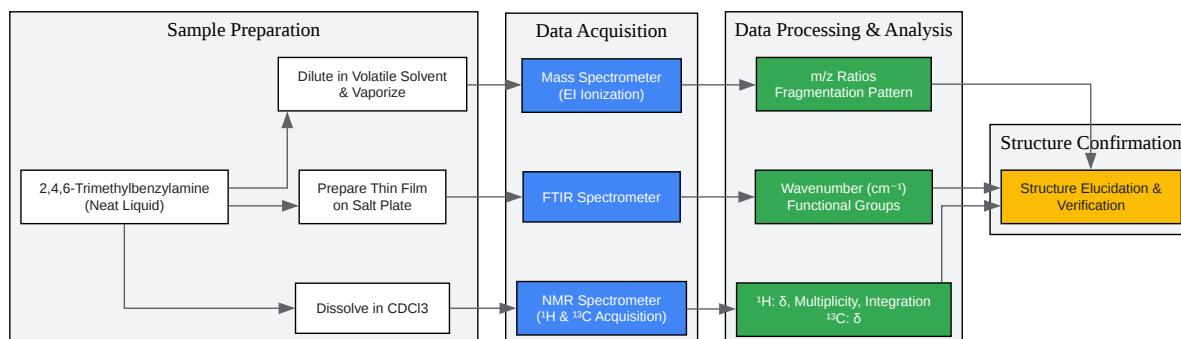
- **Sample Preparation:** A sample of 5-10 mg of **2,4,6-trimethylbenzylamine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Setup:** A nuclear magnetic resonance spectrometer (e.g., Bruker Avance 300 MHz or higher) is used. The instrument is tuned to the appropriate frequencies for 1H and ^{13}C nuclei. Shimming is performed to optimize the magnetic field homogeneity.
- **1H NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required. A pulse angle of 30-45° with a relaxation delay of 2 seconds is common.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **2,4,6-trimethylbenzylamine** is a liquid at room temperature, a thin film method is employed. A single drop of the neat liquid is placed onto the surface of a polished salt plate (e.g., NaCl or KBr).
- Cell Assembly: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform capillary film between the plates. The "sandwich" is then mounted in the spectrometer's sample holder.
- Background Collection: An initial scan of the empty spectrometer chamber is performed to obtain a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.
- Sample Analysis: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)


- Sample Introduction: A dilute solution of **2,4,6-trimethylbenzylamine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from any impurities. The sample is vaporized in the inlet system.
- Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from

the molecule, creating a positively charged molecular ion (M^+) and causing it to fragment in a reproducible manner.[2]

- Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **2,4,6-trimethylbenzylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trimethylbenzylamine | C10H15N | CID 458433 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 2,4,6-Trimethylbenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348386#2-4-6-trimethylbenzylamine-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

